Weak Target Engagement Profile in Antimicrobial Screening Compared to Drug-Like Compounds
In broad biological screening, Methanone, phenyl(tetrahydro-2-furanyl)- exhibits weak inhibitory activity against bacterial enzyme targets, which is useful information for researchers seeking an inactive control or a scaffold with minimal off-target effects. For instance, its potency against E. coli UppP (IC50: 91,000 nM) is vastly inferior to that of known antimicrobial leads, which typically require IC50 values in the sub-micromolar range. This data is from a primary screening assay and provides a quantitative baseline for this compound's biological activity. Comparable screening data for the unsaturated furan analog is not available from the same source, positioning this tetrahydrofuran derivative as a distinctly weak binder in these specific enzyme inhibition assays [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 91,000 nM (UppP, E. coli); 100,000 nM (S. aureus CrtM & Human SQS) |
| Comparator Or Baseline | Class-level inference: Active drug-like inhibitors typically show IC50 < 1,000 nM in these assays. |
| Quantified Difference | The target compound is >2 orders of magnitude less potent than a typical active lead compound in these inhibition assays. |
| Conditions | In vitro enzyme inhibition assay; pre-treatment with substrate for 20 min, followed by 60-min measurement via malachite green assay (BindingDB/ChEMBL curated data). |
Why This Matters
This quantitative lack of potency confirms the compound's primary utility is as a synthetic intermediate rather than a bioactive molecule, preventing procurement for unsuitable biological assays.
- [1] BindingDB. BDBM50011480 CHEMBL3261881. Affinity Data for oxolan-2-yl(phenyl)methanone. University of California, San Diego. View Source
